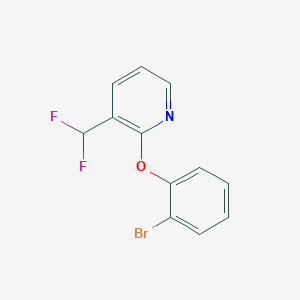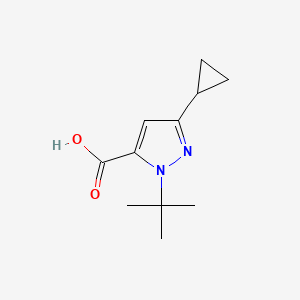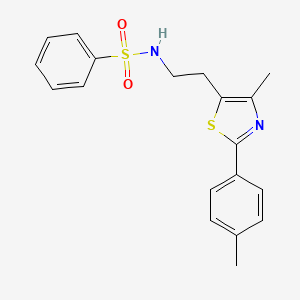
2-(2-Bromophenoxy)-3-(difluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromophenoxy)-3-(difluoromethyl)pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-(2-Bromophenoxy)-3-(difluoromethyl)pyridine involves the inhibition of various enzymes and signaling pathways. It has been reported to inhibit the activity of PKB/Akt by binding to its active site, thereby preventing its phosphorylation and activation. This leads to the inhibition of downstream signaling pathways involved in cell proliferation and survival. Similarly, it has been found to inhibit the activity of GSK-3β, which is involved in the regulation of glucose metabolism and cell signaling.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(2-Bromophenoxy)-3-(difluoromethyl)pyridine have been extensively studied. It has been found to have anti-inflammatory and anti-cancer properties, which have been attributed to its ability to inhibit various enzymes and signaling pathways. In addition, it has been reported to have neuroprotective effects, which have been attributed to its ability to modulate the activity of various neurotransmitters and receptors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-(2-Bromophenoxy)-3-(difluoromethyl)pyridine is its ability to inhibit various enzymes and signaling pathways, which makes it a valuable tool for studying the role of these pathways in various biological processes. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(2-Bromophenoxy)-3-(difluoromethyl)pyridine. One area of research is the development of more efficient synthesis methods that can yield the desired compound in higher yields and purity. Another area of research is the identification of new targets for this compound, which may lead to the development of new therapeutic agents for various diseases. Furthermore, the potential toxicity of this compound needs to be further investigated to ensure its safe use in various experiments.
Synthesemethoden
2-(2-Bromophenoxy)-3-(difluoromethyl)pyridine can be synthesized through a multi-step process involving the reaction of 2-bromophenol with 3,3-difluoropropene in the presence of a base, followed by the reaction with 2-chloropyridine in the presence of a palladium catalyst. This method has been reported to yield the desired compound in good yields and high purity.
Wissenschaftliche Forschungsanwendungen
2-(2-Bromophenoxy)-3-(difluoromethyl)pyridine has been found to have potential applications in various scientific research fields. It has been reported to exhibit inhibitory activity against several enzymes, including protein kinase B (PKB/Akt), which is involved in cell proliferation and survival, and glycogen synthase kinase 3β (GSK-3β), which is involved in the regulation of glucose metabolism and cell signaling. This compound has also been found to have anti-inflammatory and anti-cancer properties.
Eigenschaften
IUPAC Name |
2-(2-bromophenoxy)-3-(difluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrF2NO/c13-9-5-1-2-6-10(9)17-12-8(11(14)15)4-3-7-16-12/h1-7,11H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHZMMUTYKIPKKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C=CC=N2)C(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromophenoxy)-3-(difluoromethyl)pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(2-aminophenyl)-3-butyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2544650.png)

![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]bicyclo[6.1.0]nonane-9-carboxamide](/img/structure/B2544654.png)


![N-(3,4-dimethoxybenzyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2544658.png)
![2-amino-N-[(2-fluorophenyl)methyl]-N-methylbutanamide](/img/structure/B2544659.png)
![[2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 4-methoxybenzoate](/img/structure/B2544660.png)


![7-(3-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2544666.png)
![3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-cycloheptylthiophene-2-carboxamide](/img/structure/B2544668.png)

![6-bromo-3-hydroxy-2-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B2544672.png)